1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a chromeno-pyrrole system, and a tert-butylphenyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is typically achieved by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The chromeno-pyrrole system is then constructed through a series of cyclization reactions involving appropriate starting materials and catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . Additionally, the compound’s ability to form reactive intermediates contributes to its antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide: This compound also contains a thiadiazole ring and a tert-butylphenyl group, but differs in its additional functional groups and overall structure.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but vary in their substituents and biological activities.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O3S/c1-13-5-10-17-16(11-13)20(28)18-19(14-6-8-15(9-7-14)24(2,3)4)27(22(29)21(18)30-17)23-26-25-12-31-23/h5-12,19H,1-4H3 |
InChI Key |
RAACMUREZLCYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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